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Compound of Interest

Compound Name: 1-(Propan-2-yl)cyclopropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
novel tertiary alcohol, 1-(Propan-2-yl)cyclopropan-1-ol. Due to the limited availability of
experimental data for this specific compound, this guide combines predicted spectroscopic
information with established experimental protocols relevant to its structural class. This
document is intended to serve as a valuable resource for researchers in chemical synthesis,
drug discovery, and materials science by providing anticipated spectral characteristics and
detailed methodologies for empirical validation.

Chemical Structure and Properties

IUPAC Name: 1-(Propan-2-yl)cyclopropan-1-ol Molecular Formula: CsH120[1][2] Molecular
Weight: 100.16 g/mol [2] CAS Number: 57872-32-9[2]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass
spectrometry (MS) data for 1-(Propan-2-yl)cyclopropan-1-ol. Infrared (IR) absorption bands
are based on characteristic frequencies for the functional groups present in the molecule.

Predicted *H NMR Data (500 MHz, CDCIs)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~2.0-25 s (broad) 1H -OH
~1.8-1.9 m 1H CH-(CHs)2
~0.9-1.0 d 6H -CH(CH3)2
~0.4-0.8 m 4H cyclopropyl CHz

Predicted **C NMR Data (125 MHz, CDCls)

Chemical Shift (d) ppm Carbon Type Assignment
~60 - 65 C C-OH

~35-40 CH CH-(CHs)2
~15- 20 CHs -CH(CHs)2
~10-15 CH2 cyclopropyl CH2

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~?)

Functional Group

Description

3600 - 3200 O-H Alcohol, H-bonded, broad
3100 - 3000 C-H Cyclopropyl C-H stretch
2970 - 2850 C-H sp3 C-H stretch

~1020 Cc-C Cyclopropyl ring deformation
1150 - 1050 C-O C-O stretch

Predicted Mass Spectrometry (MS) Data
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m/z lon Notes

100 [M]* Molecular ion

85 [M-CHs]* Loss of a methyl group

82 [M-H20]* Loss of water

- [CaHs]* Z::ng;nentation of the isopropyl
43 [CsH7]+ Isopropyl cation

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 1-
(Propan-2-yl)cyclopropan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for structural elucidation.
Materials:

e 1-(Propan-2-yl)cyclopropan-1-ol (5-20 mg for *H, 20-50 mg for 13C)

Deuterated chloroform (CDClIs)

NMR tube (5 mm diameter)

Pipette

Vortex mixer
Procedure:
o Accurately weigh the sample of 1-(Propan-2-yl)cyclopropan-1-ol.

o Dissolve the sample in approximately 0.6-0.7 mL of CDClIs in a clean, dry vial.
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Gently vortex the mixture to ensure complete dissolution.

Using a pipette, transfer the solution into a clean 5 mm NMR tube.

Ensure the solvent height in the NMR tube is a minimum of 4 cm.

Cap the NMR tube and wipe the exterior with a lint-free tissue.

Insert the sample into the NMR spectrometer.

Acquire the spectra using standard instrument parameters for 'H and 13C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR)-FTIR

Materials:

1-(Propan-2-yl)cyclopropan-1-ol (1-2 drops)

ATR-FTIR spectrometer

Solvent for cleaning (e.g., isopropanol)

Lint-free tissue

Procedure:

Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with a suitable
solvent and allow it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small drop of liquid 1-(Propan-2-yl)cyclopropan-1-ol directly onto the center of the
ATR crystal.

Lower the ATR press to ensure good contact between the sample and the crystal.
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e Acquire the IR spectrum over the range of 4000-400 cm~1.

o After the measurement, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Method: Electrospray lonization (ESI)-MS
Materials:

e 1-(Propan-2-yl)cyclopropan-1-ol

Methanol or acetonitrile (HPLC grade)

Formic acid (optional, for enhancing protonation in positive ion mode)

Sample vials

Syringe pump or autosampler
Procedure:

e Prepare a dilute solution of 1-(Propan-2-yl)cyclopropan-1-ol (approximately 1-10 pg/mL) in
a suitable solvent such as methanol or acetonitrile.

» To enhance protonation for positive ion mode analysis, a small amount of formic acid (0.1%
v/v) can be added to the solution.

« Introduce the sample solution into the ESI source via direct infusion using a syringe pump or
through an autosampler.

o Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and
drying gas temperature, to optimal values for the analyte.

e Acquire the mass spectrum in the desired mass range (e.g., m/z 50-200).
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Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-(Propan-2-yl)cyclopropan-1-ol.

General Spectroscopic Analysis Workflow
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Synthesis of 1-(Propan-2-yl)cyclopropan-1-ol
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Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structural Elucidation.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3054047?utm_src=pdf-body
https://www.benchchem.com/product/b3054047?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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